molecular formula C8H11N3O3 B6177590 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 2680538-70-7

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B6177590
CAS RN: 2680538-70-7
M. Wt: 197.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid (OTC acid) is an organic compound with a wide range of applications in scientific research. OTC acid has been used in a variety of laboratory experiments, such as synthesizing new compounds, studying biochemical and physiological effects, and understanding the mechanism of action of drugs. OTC acid is a versatile compound, and its structure allows it to interact with various molecules, making it a useful tool in laboratory research.

Scientific Research Applications

OTC acid has a wide range of applications in scientific research. It is commonly used in the synthesis of new compounds, such as peptides and small molecules, as well as in the study of biochemical and physiological effects. OTC acid is also used in the synthesis of drugs and in the understanding of their mechanism of action. OTC acid has been used in the development of new drugs and in the study of drug absorption and metabolism.

Mechanism of Action

OTC acid is a versatile compound that is capable of interacting with various molecules. The structure of OTC acid allows it to interact with molecules in different ways. It can act as an inhibitor, a substrate, or an activator in biochemical reactions. OTC acid can also interact with enzymes, hormones, and other molecules in the body, allowing it to influence the activity of these molecules.
Biochemical and Physiological Effects
OTC acid has been studied for its potential biochemical and physiological effects. OTC acid has been shown to have antioxidant and anti-inflammatory effects, as well as to be involved in the regulation of cell proliferation and differentiation. OTC acid has also been studied for its potential to modulate immune responses, to reduce the risk of cardiovascular disease, and to act as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

OTC acid is a versatile compound that has a wide range of applications in laboratory experiments. OTC acid is relatively inexpensive and is easy to synthesize, making it a cost-effective tool in laboratory research. Additionally, OTC acid is stable and can be stored for long periods of time without any significant degradation. However, OTC acid is not water-soluble, which can limit its use in certain experiments.

Future Directions

OTC acid has a wide range of applications in scientific research, and there are many potential future directions for its use. OTC acid could be used to develop new drugs, to study the effects of drugs on the body, or to develop new methods of drug delivery. Additionally, OTC acid could be used to study the biochemical and physiological effects of other compounds, such as vitamins and minerals. OTC acid could also be used to study the effects of environmental pollutants on the body, or to develop new methods of detecting and removing pollutants from the environment. Finally, OTC acid could be used to study the effects of different diets on the body, or to develop new methods of nutrition and weight loss.

Synthesis Methods

OTC acid can be synthesized through a number of different methods. The most commonly used method is the condensation reaction of 1-bromo-4-chloro-1H-1,2,3-triazole-5-carboxylic acid and oxalyl chloride. This method involves the reaction of the two compounds in anhydrous dimethylformamide (DMF) at room temperature. The reaction yields OTC acid in a high yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid involves the reaction of oxan-4-yl azide with propargyl alcohol followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 5-ethynyl-1H-tetrazole-1-acetic acid to yield the final product.", "Starting Materials": [ "Oxan-4-yl azide", "Propargyl alcohol", "Copper sulfate", "Sodium ascorbate", "5-ethynyl-1H-tetrazole-1-acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Oxan-4-yl azide is reacted with propargyl alcohol in the presence of copper sulfate and sodium ascorbate to yield 1-(oxan-4-yl)-4-prop-2-yn-1-yl-1H-1,2,3-triazole.", "Step 2: The resulting product from step 1 is then reacted with 5-ethynyl-1H-tetrazole-1-acetic acid in the presence of copper sulfate and sodium ascorbate via CuAAC reaction to yield the final product, 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid.", "Step 3: The final product is then purified by extraction with ethyl acetate and washing with water, followed by drying and recrystallization from a suitable solvent." ] }

CAS RN

2680538-70-7

Molecular Formula

C8H11N3O3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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